3,4-Dihydroxybutan-2-one

Description

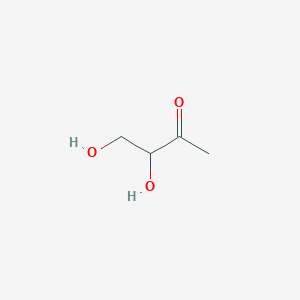

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYLPRWNVFCVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574380 | |

| Record name | 3,4-Dihydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57011-15-1 | |

| Record name | 3,4-Dihydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Catalysis

Intermediary Role in General Carbohydrate Metabolism

The compound 3,4-Dihydroxybutan-2-one, primarily in its phosphorylated form, L-3,4-dihydroxybutan-2-one 4-phosphate, serves as a crucial intermediate linking carbohydrate metabolism with the biosynthesis of essential cofactors. nih.govnih.gov Its formation is a key step in the pathway for riboflavin (B1680620) (vitamin B2) synthesis, a process that diverges from central carbohydrate metabolism but ultimately produces coenzymes vital for it. nih.gov

The biosynthesis of L-3,4-dihydroxybutan-2-one 4-phosphate begins with D-ribulose 5-phosphate, an important intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgnih.gov The pentose phosphate pathway is a fundamental component of carbohydrate metabolism, running parallel to glycolysis, and is responsible for producing NADPH and the precursors for nucleotide synthesis. The conversion of D-ribulose 5-phosphate represents a significant metabolic branch point, channeling a five-carbon sugar into the riboflavin biosynthesis pathway. nih.gov

This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase) , also known as RibB. wikipedia.org This enzyme facilitates a complex reaction involving a skeletal rearrangement of D-ribulose 5-phosphate to yield L-3,4-dihydroxybutan-2-one 4-phosphate and formate (B1220265). nih.govnih.gov The DHBP synthase-catalyzed reaction is considered a committed step in the biosynthesis of riboflavin. nih.gov

The product, L-3,4-dihydroxybutan-2-one 4-phosphate, then serves as a precursor for the xylene ring of riboflavin. wikipedia.org It condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, another intermediate in the pathway, to form 6,7-dimethyl-8-ribityllumazine. nih.gov This reaction is catalyzed by lumazine (B192210) synthase. The pathway culminates in the formation of riboflavin, which is subsequently converted into the active coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). nih.gov

The intermediary role of this compound is therefore defined by its position as a molecular link between a major carbohydrate metabolic pathway (the PPP) and the synthesis of FMN and FAD. These flavin coenzymes are indispensable for general carbohydrate metabolism, acting as electron carriers in numerous oxidation-reduction reactions. They are essential cofactors for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. Thus, the synthesis of this compound is a critical upstream event that supports the downstream machinery of cellular energy production from carbohydrates. nih.gov

The enzyme DHBP synthase is found in most bacteria, fungi, and plants but is absent in humans, making it a target for the development of antimicrobial agents. nih.govresearchgate.net

Research Findings and Data

Table 1: Properties of this compound and its Phosphate Ester

| Property | This compound | 3,4-Dihydroxy-2-butanone-4-phosphate |

| Molecular Formula | C4H8O3 uni.lu | C4H9O6P nih.gov |

| Molecular Weight | 104.10 g/mol sigmaaldrich.com | 184.08 g/mol nih.gov |

| IUPAC Name | This compound uni.lu | [(2S)-2-hydroxy-3-oxobutyl] dihydrogen phosphate nih.gov |

| InChI Key | SEYLPRWNVFCVRQ-UHFFFAOYSA-N uni.lu | OKYHYXLCTGGOLM-UHFFFAOYSA-L umaryland.edu |

| CAS Number | 57011-15-1 guidechem.com | 130971-02-7 nih.gov |

| Precursor | - | D-Ribulose 5-phosphate wikipedia.org |

| Metabolic Pathway | - | Riboflavin Biosynthesis nih.govumaryland.edu |

Table 2: Enzymatic Catalysis Details

| Enzyme | EC Number | Substrate | Product(s) | Organism Examples |

| 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase) | 4.1.99.12 wikipedia.org | D-Ribulose 5-phosphate wikipedia.org | L-3,4-dihydroxy-2-butanone 4-phosphate and Formate nih.govwikipedia.org | Escherichia coli, Candida, Photobacterium leiognathi nih.govwikipedia.orgnih.gov |

| Lumazine synthase | 2.5.1.9 | L-3,4-dihydroxy-2-butanone 4-phosphate and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione nih.gov | 6,7-Dimethyl-8-ribityllumazine nih.gov | Escherichia coli, Vibrio cholerae nih.gov |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for 3,4-Dihydroxybutan-2-one and its Analogs

The synthesis of this compound and its related structures can be achieved through several distinct and effective strategies, each offering unique advantages in terms of selectivity and substrate scope.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. Aldolase (B8822740) catalysis, for instance, is a key biocatalytic approach for forming polyhydroxylated compounds. nih.govchemrxiv.orgamazonaws.comslu.se Enzymes such as fructose-bisphosphate aldolase can be employed to create enantiopure products. nih.gov

A notable example involves the engineering of a benzaldehyde (B42025) lyase (BAL) from Herbiconiux sp. SALV-R1. Through directed evolution, this enzyme was optimized to catalyze the coupling of 3-hydroxypropanal (B37111) and formaldehyde, yielding 1,4-dihydroxybutan-2-one, a structural isomer of the target compound. researchgate.netaminer.org This enzymatic hydroxymethylation can be integrated into a one-pot process. For example, combining the chemocatalytic hydration of acrolein with the newly engineered enzyme allows for the synthesis of optically pure products from simple starting materials like acrolein and formaldehyde. researchgate.netaminer.orgresearchgate.net This highlights the power of combining chemical catalysis with enzymatic reactions to build complex molecules. researchgate.net

Organocatalytic Synthesis Routes

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric synthesis. acs.org The direct asymmetric aldol (B89426) reaction, a cornerstone of this field, is particularly relevant for synthesizing dihydroxybutanones.

One prominent strategy involves the use of the amino acid L-proline as a catalyst. acs.org For example, the proline-catalyzed reaction between hydroxyacetone (B41140) and various aldehydes, such as cyclohexanecarboxaldehyde (B41370), can produce anti-1,2-diols with high diastereoselectivity and enantioselectivity. acs.org This method can be scaled up, and by using either (S)- or (R)-proline, chemists can access either enantiomer of the product, demonstrating the versatility of organocatalysis. acs.org

Another organocatalytic route employs cinchona alkaloids, like cinchonine, to catalyze the direct aldol reaction between substituted phenylacetaldehydes and various ketones. nih.govchemrxiv.orgamazonaws.com This approach typically yields diastereomerically enriched syn-products with moderate enantiomeric excess. nih.govchemrxiv.orgamazonaws.comslu.se However, this specific method did not prove effective when using hydroxyacetone or dihydroxyacetone as the donor ketones. nih.govslu.se

Table 1: Comparison of Organocatalytic Methods

| Catalyst | Reactants | Typical Product Stereochemistry | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Source(s) |

|---|---|---|---|---|---|

| L-proline | Hydroxyacetone + Cyclohexanecarboxaldehyde | anti | >99% | Not specified | acs.org |

Reductive Cross-Coupling Reactions

Reductive cross-coupling reactions provide an alternative pathway for constructing the carbon skeleton of dihydroxybutanones. This method involves coupling two different electrophiles in the presence of a reducing agent. tcichemicals.com

A specific application of this strategy uses samarium(II) iodide (SmI2) to promote the reductive cross-coupling of aldehydes with methylglyoxal (B44143) or phenylglyoxal. nih.govchemrxiv.orgamazonaws.comslu.se This approach has been successfully used to produce 1-methyl- and 1-phenyl-substituted 2,3-dihydroxybutanones in moderate yields of 40-60%. nih.govchemrxiv.orgslu.se A notable characteristic of the SmI2-promoted route is that it typically generates product mixtures with diastereomeric and enantiomeric ratios close to one, meaning it does not offer significant stereocontrol. nih.govchemrxiv.orgamazonaws.comslu.se

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is of significant interest, particularly for the preparation of key intermediates for pharmaceuticals.

Diastereoselective Reduction of Ketimines derived from (R)-3,4-Dihydroxybutan-2-one

A straightforward and effective procedure has been developed for the diastereoselective reduction of imines derived from (R)-3,4-dihydroxybutan-2-one. csic.esmolaid.com This method is instrumental in producing aminodiol derivatives that serve as crucial intermediates in the synthesis of the anticancer agent ES-285. csic.esacs.org

The process involves the reaction of pre-synthesized ketimines with sodium borohydride (B1222165) as the reducing agent. csic.es This reduction proceeds with good diastereoselectivity, yielding the desired aminodiols with the correct stereochemistry for their intended application. csic.es The aminodiol products can be isolated in yields of approximately 62%. csic.es

Table 2: Key Features of Diastereoselective Ketimine Reduction

| Starting Material | Reducing Agent | Product Type | Application | Yield | Source(s) |

|---|

Asymmetric Reduction and Transamination Approaches

Enzymatic asymmetric reduction and transamination offer highly selective routes to chiral derivatives. Carbonyl reductases and transaminases have been identified that can effectively catalyze the transformation of dihydroxybutanone structures into valuable chiral molecules. researchgate.netaminer.orgresearchgate.net

Specifically, a carbonyl reductase has been used for the asymmetric reduction of 1,4-dihydroxybutan-2-one, while a transaminase can catalyze its conversion to an amino diol. researchgate.netaminer.org These enzymatic steps can be integrated into multi-step, one-pot processes to synthesize optically pure compounds such as 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749) directly from simple precursors. researchgate.netaminer.org The high selectivity of these enzymes ensures the production of chiral amines and alcohols, which are vital building blocks for pharmaceuticals and other bioactive molecules. researchgate.net

Utilization as a Building Block in Complex Organic Synthesis

This compound is a valuable and versatile building block in the field of organic chemistry. Its bifunctional nature, possessing both ketone and diol functionalities, allows for a wide array of chemical transformations, making it a key starting material or intermediate in the synthesis of more complex molecules.

The unique structure of this compound makes it an important precursor in the synthesis of various biologically active molecules. Its phosphorylated derivative, L-3,4-dihydroxybutan-2-one 4-phosphate, is a known intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2). mdpi.comgenome.jp This biosynthetic pathway highlights the compound's fundamental role in natural product synthesis. mdpi.comgenome.jpebi.ac.ukumaryland.edu

In the realm of medicinal chemistry, this compound serves as a scaffold for creating modified nucleosides. For instance, it is implicated in the formation of exocyclic deoxyadenosine (B7792050) adducts. Specifically, 1,2,3,4-diepoxybutane (DEB), a metabolite of 1,3-butadiene, reacts with the N⁶ position of deoxyadenosine in DNA to form N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine. nih.govnih.govacs.org These adducts are significant in toxicological studies as they represent a form of DNA damage. acs.org The synthesis of these modified nucleosides is crucial for understanding their structural impact on DNA and their role in mutagenesis. nih.govnih.gov

Furthermore, derivatives of this compound are explored as intermediates in drug discovery. A notable example is its use in the synthesis of N-(6-((2R,3S)-3,4-dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide, a compound designed as a chemokine receptor modulator for treating inflammatory diseases like asthma. google.com Its structural similarity to other biologically active compounds also positions it as a potential lead compound for developing new pharmaceuticals. smolecule.com

Table 1: Examples of Bioactive Molecules Synthesized from this compound or its Derivatives

| Precursor | Synthesized Bioactive Molecule | Biological Significance/Application |

| L-3,4-dihydroxybutan-2-one 4-phosphate | Riboflavin (Vitamin B2) | Essential vitamin |

| This compound moiety from DEB | N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine | DNA adduct, used in toxicological research nih.govacs.org |

| (2R,3S)-3,4-dihydroxybutan-2-one derivative | N-(6-((2R,3S)-3,4-dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide | Chemokine receptor modulator google.com |

The chemical framework of this compound is readily modified to generate a variety of substituted butanone derivatives. These derivatives are often synthesized through strategic carbon-carbon bond-forming reactions. One effective method is the reductive cross-coupling of glyoxals with other molecules, promoted by reagents like samarium(II) iodide (SmI₂). acs.orgslu.sechemrxiv.org This approach has been successfully used to produce 1-methyl- and 1-phenyl-substituted 2,3-dihydroxybutanones with yields ranging from 40-60%. acs.orgslu.se

Another strategy involves the organocatalytic aldol reaction. For example, the proline-catalyzed direct asymmetric aldol reaction between hydroxyacetone and various aldehydes can produce chiral dihydroxybutanones. A specific instance is the reaction of cyclohexanecarboxaldehyde with hydroxyacetone, catalyzed by (L)-proline, which yields (3R,4S)-4-cyclohexyl-3,4-dihydroxybutan-2-one. acs.org These synthetic routes provide access to a diverse range of substituted butanones with controlled stereochemistry, which can then be used in further synthetic applications. amazonaws.comresearchgate.net

Table 2: Synthesis of Substituted Butanone Derivatives

| Reactants | Catalyst/Promoter | Product | Yield |

| Methylglyoxal / Phenylglyoxal | SmI₂ | 1-Methyl- or 1-Phenyl-substituted 2,3-dihydroxybutanones | 40-60% acs.orgslu.se |

| Cyclohexanecarboxaldehyde, Hydroxyacetone | (L)-proline | (3R,4S)-4-cyclohexyl-3,4-dihydroxybutan-2-one | 60% acs.org |

Polyhydroxylated compounds are a crucial class of molecules, serving as fundamental building blocks for carbohydrates and other natural products. acs.orgslu.sechemrxiv.orgamazonaws.com Derivatives of this compound are central to the synthesis of these complex structures. The primary synthetic tool for constructing these molecules is the aldol reaction, which can be catalyzed by organocatalysts, enzymes, or metal-organic catalysts. amazonaws.comresearchgate.net

Research has explored various strategies for forming 1,4-substituted 2,3-dihydroxybutan-1-one derivatives from substituted phenylacetaldehydes. acs.orgslu.se For example, aldolase catalysis has been employed to create enantiopure syn-(3R,4S) 1,3,4-trihydroxypentan-2-ones. acs.orgslu.se These enzymatic approaches offer high stereoselectivity, which is often difficult to achieve with traditional chemical methods. The ability to build upon the this compound core allows for the systematic construction of larger, highly functionalized polyhydroxylated molecules that are valuable in synthetic chemistry. amazonaws.com

Environmental Chemistry and Natural Occurrence

Formation as a Degradation Product in Aqueous and Atmospheric Systems

Polyglucose Degradation Products (e.g., in Peritoneal Dialysis Fluids)

Heat sterilization of peritoneal dialysis (PD) fluids that contain polyglucose (icodextrin) can lead to the formation of various degradation products, including 3,4-Dihydroxybutan-2-one. researchgate.netacs.org The process of heating these glucose-based solutions results in the partial breakdown of the osmotic agent into reactive carbonyl compounds. researchgate.netresearchgate.net This degradation is a significant concern as it can reduce the biocompatibility of the PD fluids. researchgate.netnih.gov

A study focusing on the identification of these degradation products in icodextrin-based PD fluids utilized o-phenylenediamine (B120857) (OPD) as a trapping agent to form stable derivatives for analysis. researchgate.netacs.org This method allowed for the identification of a previously unknown degradation product which, when derivatized with OPD, yielded 1,4-bis(1H-benzo[d]imidazol-2-yl)-3,4-dihydroxybutan-1-one. researchgate.net This derivative was found in both heat- and filter-sterilized PD fluids, indicating the formation of this compound as a degradation product of polyglucose. researchgate.net

Other identified degradation products in these fluids include 3-deoxyglucosone (B13542) (3-DG), 3-deoxygalactosone (B10765287) (3-DGal), 4-deoxyglucosone (4-DG), and 3,4-dideoxypentosone (3,4-DDPS). researchgate.net The formation of these glucose degradation products (GDPs) is influenced by factors such as pH and glucose concentration during the sterilization process. nih.gov For instance, reducing the pH to around 2.0 during heat sterilization can decrease the formation of 3-DG and another reactive GDP, 3,4-dideoxyglucosone-3-ene (3,4-DGE). nih.gov

Table 1: Major Polyglucose Degradation Products in Icodextrin-Based Peritoneal Dialysis Fluids

| Degradation Product | Abbreviation |

| This compound | - |

| 3-deoxyglucosone | 3-DG |

| 3-deoxygalactosone | 3-DGal |

| 4-deoxyglucosone | 4-DG |

| 3,4-dideoxypentosone | 3,4-DDPS |

| 5-hydroxymethylfurfural | 5-HMF |

Atmospheric Degradation Pathways (e.g., from Methyl Vinyl Ketone)

In the atmosphere, this compound can be formed through the degradation of other volatile organic compounds, such as methyl vinyl ketone (MVK). researchgate.netresearchgate.net MVK is an unsaturated ketone that can react with hydroxyl radicals (·OH) and chlorine atoms (·Cl) in the troposphere. researchgate.net These reactions initiate a series of complex chemical transformations. researchgate.net

Theoretical studies have elucidated the reaction mechanisms, showing that the degradation of MVK can proceed through various pathways, leading to the formation of different oxygenated products. researchgate.net One of the proposed pathways involves the formation of alkoxyl radicals, which can then undergo further reactions. researchgate.netresearchgate.net The reaction of MVK with hydroxyl radicals can lead to the formation of this compound (CH3COCH(OH)CH2OH). researchgate.net

Biotransformation and Microbial Production

Fermentation-Enhanced Biotransformation in Natural Sources

Biotransformation is a process where microorganisms and their enzymes modify organic compounds. medcraveonline.com This process can be enhanced through fermentation, a metabolic process that converts sugars to acids, gases, or alcohol. mdpi.commdpi.com Fermentation has been shown to be a valuable tool for bioengineering molecules in food sources. mdpi.com

One study investigated the fermentation of the kernels of Chrysophyllum albidum (African star apple) by lactic acid bacteria (LAB). mdpi.comresearchgate.net Gas chromatography/mass spectrometry (GC-MS) analysis of the fermented kernels revealed the presence of various compounds, including 1,3-dihydroxybutan-2-one, which is structurally related to this compound, as a biotransformed product. researchgate.net The study proposed that certain compounds present in the unfermented kernels were metabolized by the probiotic microorganisms during fermentation, leading to the formation of new molecules. mdpi.com This highlights the potential of fermentation to generate novel compounds through microbial activity. mdpi.com

Occurrence as Byproducts in Diverse Metabolic Processes

This compound and its phosphorylated form, L-3,4-dihydroxybutan-2-one 4-phosphate, are involved in various metabolic pathways. lookchem.comgenome.jp L-3,4-dihydroxybutan-2-one 4-phosphate is a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2). genome.jpnih.gov It is formed from D-ribulose 5-phosphate in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase. genome.jpecmdb.ca This reaction involves an intramolecular rearrangement where formate (B1220265) is eliminated. genome.jp

This phosphorylated intermediate is found in various organisms, including bacteria like Escherichia coli. nih.gov The pathway for riboflavin biosynthesis is a target for metabolic engineering to enhance the production of this essential vitamin. nih.gov Understanding the role of this compound and its derivatives in these fundamental metabolic processes is crucial for various biotechnological applications. nih.govnih.gov

Advanced Analytical Research Methodologies for 3,4 Dihydroxybutan 2 One

The structural elucidation and study of the chemical and biological properties of 3,4-Dihydroxybutan-2-one rely on a suite of advanced analytical techniques. These methodologies are crucial for its characterization, stereochemical determination, and for understanding its role in enzymatic reactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of reactions involving 3,4-dihydroxybutan-2-one and its analogs. These methods allow for the examination of electronic structure and the prediction of reactivity and molecular properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has proven to be a valuable tool for investigating complex reaction mechanisms that are otherwise challenging to study experimentally. osti.govmdpi.com While many DFT functionals can sometimes provide misleading results for complex multi-step organic reactions, a select few can offer a balanced and accurate description. osti.gov For instance, DFT calculations have been used to study the multi-step cycloaddition of cycloheptatriene (B165957) to tropone (B1200060) derivatives, a reaction with multiple transition states and intermediates. osti.gov This highlights the importance of choosing the appropriate functional for reliable predictions.

In the context of reactions involving similar structural motifs, DFT calculations at the M06-2X/Def2TZVP/SMD(MeCN) level have been employed to investigate the mechanism of [3+2] cycloaddition reactions. mdpi.com These studies can differentiate between stepwise radical-mediated pathways and concerted cycloaddition pathways, providing insights into the underlying electronic behavior that dictates the reaction outcome. mdpi.com The accuracy of DFT methods like B3LYP is well-regarded for a wide range of organic molecules, making it a popular choice for computational organic chemists. mdpi.com

Conformational Analysis and Molecular Interactions

Conformational analysis using computational methods provides crucial information about the three-dimensional arrangement of atoms in a molecule and the associated energy landscape. For derivatives of this compound, such as N6,N6-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine, DFT calculations have been used to predict the rotational barriers around specific bonds. rutgers.edu These calculations, performed at the B3LYP/6-31+G(d,p) level, help in understanding the conformational preferences of the molecule, which in turn influences its interactions with other molecules. rutgers.edu

Furthermore, computational studies have been used to analyze the molecular interactions of related dihydroxybutanone derivatives. For example, in 4-(2,6-Dichlorophenyl)-1,4-dihydroxybutan-2-one, molecules are linked by O-H···O hydrogen bonds to form sheet motifs. iucr.org Similarly, in 4-Hydroxy-4,4-diphenylbutan-2-one, intramolecular O-H···O hydrogen bonds and intermolecular C-H···π interactions are observed. iucr.org These studies provide a detailed picture of the non-covalent forces that govern the solid-state structure of these compounds.

Molecular Modeling of Enzyme-Ligand Interactions

Molecular modeling techniques are indispensable for understanding how molecules like this compound and its phosphorylated form interact with enzymes. These methods are foundational for structure-based drug design. mdpi.comfrontiersin.orglongdom.org

Substrate Binding and Catalytic Transition States

The enzyme 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase, which catalyzes the conversion of D-ribulose 5-phosphate to L-3,4-dihydroxybutan-2-one 4-phosphate and formate (B1220265), has been a subject of extensive study. ebi.ac.uknih.govnih.gov This enzyme is a key player in the riboflavin (B1680620) biosynthesis pathway and is considered a potential target for antibacterial drugs. nih.govnih.gov

Crystal structures of DHBP synthase from various organisms, including Vibrio cholerae and Methanococcus jannaschii, have been determined in complex with the substrate D-ribulose 5-phosphate and metal ions. nih.govnih.gov These structures reveal that the substrate binds in a closed conformation, inducing a conformational change in the enzyme. nih.govnih.gov The carbonyl group and two hydroxyl groups of the substrate coordinate with two metal ions, which are essential for catalysis. nih.gov

The proposed catalytic mechanism involves an initial enolisation step facilitated by amino acid residues acting as general acid-base catalysts. ebi.ac.uk The subsequent steps include a skeletal rearrangement, hydration, and elimination of formate to yield the final product. ebi.ac.uk The transition states of these steps are stabilized by interactions with the metal ions and surrounding amino acid residues. ebi.ac.uk

Inhibition Mechanisms and Rational Drug Design Principles

Understanding the inhibition mechanisms of enzymes like DHBP synthase is crucial for the development of new antibiotics. nih.gov 4-phospho-D-erythronohydroxamic acid (4PEH), an analog of the substrate D-ribulose 5-phosphate, has been identified as a competitive inhibitor of DHBP synthase. nih.govnih.gov

Crystal structures of the enzyme in complex with 4PEH show that the inhibitor binds to the active site in a manner similar to the substrate. nih.gov However, it is unable to form a crucial reaction intermediate, thus blocking the catalytic activity. nih.govnih.gov This detailed structural information provides a foundation for the rational design of more potent and specific inhibitors. nih.govnih.govbbau.ac.in The principles of rational drug design involve a systematic approach that leverages the three-dimensional structure of the target enzyme to design molecules with high affinity and specificity. bbau.ac.inopenmedicinalchemistryjournal.com This often involves identifying a lead compound and optimizing its structure to improve its biological activity. bbau.ac.in

Future Research Directions and Translational Perspectives

Development of Novel Biocatalytic Synthesis Routes for Chiral Derivatives

The synthesis of polyhydroxylated compounds like 3,4-Dihydroxybutan-2-one and its derivatives is of great interest for producing chiral building blocks used in the synthesis of natural products and pharmaceuticals. amazonaws.comacs.org Biocatalysis offers a powerful and stereoselective alternative to traditional chemical synthesis. Enzymes such as aldolases and transketolases have been employed to create chiral ketotriols and related structures with high precision. acs.orgrsc.orgresearchgate.net

Future research is geared towards the discovery and engineering of novel biocatalysts with enhanced stability, substrate scope, and efficiency. For instance, transketolases can be engineered to accept non-natural substrates, such as arylated aldehydes, to produce valuable chiral building blocks. rsc.org The development of enzyme cascades, where multiple biocatalysts work in concert, could enable the efficient, one-pot synthesis of complex chiral derivatives of this compound from simple starting materials. This approach minimizes purification steps and waste generation, aligning with the principles of green chemistry.

Table 1: Comparison of Synthesis Strategies for Dihydroxybutanone Derivatives This table is interactive and can be sorted by clicking on the headers.

| Catalysis Type | Catalyst/Enzyme | Substrates | Product Characteristics | Yield | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Cinchonine | Phenylacetaldehydes, 2-hydroxyacetophenone | Diastereomerically enriched (syn-products) but moderate enantiomeric excess. | Not specified | amazonaws.comacs.org |

| Reductive Coupling | Samarium(II) iodide (SmI₂) | Phenylacetaldehydes, methylglyoxal (B44143) | Product mixtures with low stereoselectivity. | 40-60% | amazonaws.comacs.org |

| Biocatalysis (Aldolase) | Aldolase (B8822740) | Not specified | Enantiopure syn-(3R,4S) trihydroxypentan-2-ones. | Not specified | amazonaws.comacs.org |

| Biocatalysis (Transketolase) | Engineered Transketolase | Benzaldehyde (B42025), 3-phenylpropanal | Excellent enantiomeric purity (>99% ee). | 50-73% | rsc.org |

Exploration of Environmental Fate and Remediation Strategies related to this compound

The environmental presence of this compound is an emerging area of research. Studies have indicated that it can be formed in the atmosphere as a degradation product of other volatile organic compounds, such as methyl vinyl ketone. researchgate.net It has also been identified as a component of secondary organic aerosols, which have significant impacts on air quality and climate. noaa.gov

Understanding the complete lifecycle of this compound in the environment is a critical future research direction. This includes studying its persistence, transport, and transformation in soil and aquatic systems. The U.S. Environmental Protection Agency (EPA) has compiled some predicted physical and chemical properties, such as water solubility and vapor pressure, which can inform models of its environmental transport. epa.gov However, empirical data on its biodegradation pathways and potential for bioaccumulation are lacking. Consequently, a significant knowledge gap exists regarding effective remediation strategies. Future work should focus on isolating microorganisms or developing enzymatic systems capable of degrading this compound, which could lead to novel bioremediation technologies for contaminated sites.

Table 2: Selected Environmental Properties of this compound Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

| Property | Predicted/Experimental Value | Unit | Reference |

|---|---|---|---|

| Water Solubility | 3.69 (Predicted) | mol/L | epa.gov |

| Vapor Pressure | 0.145 (Predicted) | mmHg | epa.gov |

| Henry's Law Constant | 1.70e-8 (Predicted) | atm-m³/mole | epa.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 1.28 (Predicted) | Unitless | epa.gov |

Metabolic Engineering Applications in Riboflavin (B1680620) Biosynthesis Pathways

The industrial production of riboflavin is a major biotechnological application that heavily relies on the metabolic engineering of microorganisms like Bacillus subtilis and Escherichia coli. frontiersin.orgd-nb.infomdpi.com Since 3,4-dihydroxy-2-butanone-4-phosphate is a direct precursor in the riboflavin pathway, manipulating the enzymes and pathways that lead to its formation is a key strategy for increasing production yields. frontiersin.orgfrontiersin.orgmdpi.com

Metabolic engineering efforts have focused on several key areas:

Overexpression of Key Genes: Increasing the expression of the rib operon genes, including ribB (in E. coli) or the bifunctional ribA (in B. subtilis), which encode for 3,4-dihydroxy-2-butanone-4-phosphate synthase, helps to eliminate rate-limiting steps. frontiersin.orgmdpi.comengineering.org.cn

Enhancing Precursor Supply: Engineering upstream pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the purine (B94841) biosynthesis pathway, to channel more carbon flux towards the precursors D-ribulose 5-phosphate and guanosine (B1672433) 5'-triphosphate (GTP). frontiersin.orgmdpi.com

Deregulation of Feedback Inhibition: Deleting or modifying regulatory elements, such as the FMN riboswitch in E. coli or the purR repressor, to prevent the downregulation of the biosynthesis pathway when riboflavin or its precursors accumulate. frontiersin.org

Future research will likely involve more sophisticated systems biology and synthetic biology approaches. This includes the use of CRISPR-Cas9 for precise genome editing, the development of dynamic regulatory circuits to balance cell growth and product formation, and the optimization of fermentation processes to achieve even higher titers of riboflavin. frontiersin.org

Table 3: Examples of Metabolic Engineering in E. coli for Riboflavin Production This table is interactive and can be sorted by clicking on the headers.

| Strain | Genetic Modification | Riboflavin Titer (mg/L) | Fold Increase | Reference |

|---|---|---|---|---|

| R1 | Overexpression of ribA, ribB, ribC, ribD, ribE | 182.65 | - | frontiersin.org |

| R2 | R1 + Overexpression of zwf (enhances Ru5P supply) | 319.01 | 1.75 | frontiersin.org |

| R4 | R2 + Deletion of FMN riboswitch (deregulates ribB) | 437.58 | 2.40 | frontiersin.org |

| R4 (Fed-batch) | Optimized fed-batch fermentation | 1574.60 | 8.62 | frontiersin.org |

Q & A

Basic: What are the validated analytical methods for quantifying 3,4-Dihydroxybutan-2-one in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with mobile phases optimized for polar compounds. Calibrate with deuterated internal standards to account for matrix effects .

- High-Performance Liquid Chromatography (HPLC): Employ UV detection at 270–290 nm, with gradient elution using acetonitrile/water mixtures. Validate recovery rates using spiked biological samples (e.g., plasma, tissue homogenates) .

- Sample Preparation: Include protein precipitation with cold acetonitrile followed by solid-phase extraction (SPE) to reduce interference from endogenous compounds .

Basic: How should this compound be safely handled in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood for volatile derivatives .

- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Monitor stability via periodic NMR or FT-IR analysis .

- Waste Disposal: Neutralize acidic/basic derivatives before disposal. Follow institutional guidelines for organic waste, referencing CAS-specific protocols .

Advanced: How can structural analogs of this compound inform experimental design in pharmacological studies?

Methodological Answer:

- Comparative Bioactivity Assays: Test analogs like 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one ( ) in parallel to isolate the role of hydroxyl group positioning. Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves .

- Structure-Activity Relationship (SAR) Modeling: Apply computational tools (e.g., molecular docking) to predict binding affinities. Validate with in vitro assays targeting receptors like GPCRs or kinases .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis Framework: Aggregate data from multiple studies, adjusting for variables like solvent polarity, pH, and cell line specificity. Use statistical tools (e.g., ANOVA) to identify confounding factors .

- Replication Studies: Standardize protocols (e.g., fixed incubation times, controlled temperature) across labs. Publish negative results to reduce publication bias .

Advanced: How can researchers optimize the stability of this compound under varying experimental conditions?

Methodological Answer:

- Degradation Kinetics: Perform accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS/MS .

- Buffer Optimization: Use chelating agents (e.g., EDTA) in aqueous solutions to mitigate metal-catalyzed oxidation. Adjust pH to 5–6 to balance solubility and stability .

Advanced: What methodologies detect this compound in environmental samples?

Methodological Answer:

- Solid-Phase Microextraction (SPME): Couple with gas chromatography (GC-MS) for trace detection in water or soil. Validate with spike-recovery tests in matrices like humic acid .

- Derivatization: Use silylation agents (e.g., BSTFA) to enhance volatility for GC analysis. Confirm derivatives via retention index matching .

Advanced: How do researchers investigate the interaction of this compound with biological macromolecules?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with proteins (e.g., albumin). Optimize buffer conditions to minimize nonspecific interactions .

- NMR Spectroscopy: Assign peaks for 1H-13C HSQC experiments to map binding sites. Use saturation transfer difference (STD) NMR for weak interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.